molecular formula C10H12ClNO2 B6148637 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2408975-65-3

1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6148637
CAS No.: 2408975-65-3
M. Wt: 213.7
InChI Key:
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Description

1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indene as the starting material.

  • Reaction Steps: The indene undergoes a series of reactions, including nitration, reduction, and hydrolysis, to introduce the amino and carboxylic acid groups.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific steps involved.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired diastereomeric mixture.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are often used in similar applications.

  • Indene Derivatives: Other derivatives of indene may have comparable properties and uses.

Uniqueness:

  • Diastereomeric Mixture: The presence of multiple diastereomers gives this compound unique stereochemical properties.

  • Functional Groups: The combination of amino and carboxylic acid groups provides versatility in chemical reactions and applications.

Properties

CAS No.

2408975-65-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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